Quercetin 7,4'-diglucoside
Description
Overview of Flavonoid Glycosides in Plant Metabolism and Biological Systems
Flavonoids are secondary metabolites synthesized by plants through various pathways, including the shikimate and phenylpropanoid pathways. mdpi.commdpi.com They are fundamental to plant life, contributing to a wide array of functions. e3s-conferences.org Many flavonoids act as pigments, providing the vibrant red, blue, purple, yellow, and orange colors seen in flowers and fruits, which helps attract pollinators and seed dispersers. e3s-conferences.orgmdpi.com Beyond pigmentation, flavonoids play crucial roles in protecting plants from external stressors, both abiotic (like UV radiation) and biotic (like pathogens). e3s-conferences.org They are also involved in photosynthesis, the formation of structural components like lignin, and act as signaling molecules in processes such as auxin metabolism and symbiotic relationships with microorganisms. e3s-conferences.org
In nature, flavonoids are most commonly found as glycosides, meaning they are attached to one or more sugar molecules. e3s-conferences.orgsums.ac.irresearchgate.net This glycosylation increases their water solubility and stability. mdpi.com The type and position of the sugar moiety can significantly influence the flavonoid's biological activity. pan.olsztyn.pl When consumed by other organisms, flavonoid glycosides are typically hydrolyzed by intestinal microbiota, releasing the aglycone (the non-sugar part) which can then be absorbed and metabolized. mdpi.comresearchgate.net
Academic Significance of Quercetin (B1663063) Derivatives
Quercetin is one of the most abundant and widely distributed flavonoids in the plant kingdom. mdpi.compan.olsztyn.pl Its derivatives are a major focus of academic research due to their broad spectrum of biological activities. wisdomlib.orgbohrium.com These compounds are recognized for their potent antioxidant properties, which are attributed to their chemical structure. pan.olsztyn.plmdpi.com This antioxidant capacity allows them to scavenge free radicals and protect cells from oxidative damage. nih.gov
Beyond their antioxidant role, quercetin and its derivatives have been investigated for a multitude of other potential effects, including anti-inflammatory, antiviral, antimicrobial, and anticancer properties. pan.olsztyn.plbohrium.comnih.gov The academic interest in these compounds stems from their potential to modulate various cellular signaling pathways. pan.olsztyn.plbohrium.com However, the low solubility and bioavailability of quercetin itself have led researchers to focus on its various derivatives, such as glycosides, to improve these characteristics. bohrium.comsioc-journal.cn The attachment of sugar molecules, as seen in glycosides, can alter the compound's physical and chemical properties, influencing its absorption and metabolic fate. pan.olsztyn.pl
Specific Focus on Quercetin 7,4'-diglucoside: Research Trajectories
This compound is a specific quercetin glycoside where two glucose molecules are attached at the 7 and 4'-positions of the quercetin backbone. ontosight.aiebi.ac.uk This particular diglucoside has been identified in various plants, including onions (Allium cepa). nih.gov
Current research on this compound is following several key trajectories:
Identification and Quantification: A primary area of research involves the isolation, identification, and quantification of this compound in different plant sources. ebi.ac.uknih.gov Advanced analytical techniques are employed to detect its presence and concentration in various plant tissues.
Biological Activity Studies: Investigations are underway to understand the specific biological activities of this compound. ontosight.aibiosynth.com Research explores its antioxidant and anti-inflammatory potential, aiming to determine how the presence and position of the two glucose units affect its efficacy compared to quercetin aglycone and other glucosides. biosynth.com For instance, studies have explored its potential role in modulating oxidative stress. unpad.ac.id
Biosynthesis and Metabolism: Researchers are interested in the biosynthetic pathways that lead to the formation of this compound in plants. nih.gov Understanding how environmental factors, such as light exposure, can influence the concentration of this and other quercetin glucosides is an active area of study. nih.gov
The table below summarizes some of the plants in which this compound and related compounds have been identified.
| Plant Species | Compound(s) Identified |
| Rhodomyrtus tomentosa (Rose Myrtle) | This compound ebi.ac.uk |
| Allium cepa (Onion) | This compound, Quercetin 3,4'-diglucoside nih.gov |
Further research is needed to fully elucidate the specific roles and potential applications of this compound.
Structure
2D Structure
3D Structure
Properties
CAS No. |
42900-82-3 |
|---|---|
Molecular Formula |
C27H30O17 |
Molecular Weight |
626.52 |
IUPAC Name |
3,5-dihydroxy-2-[3-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C27H30O17/c28-6-14-17(32)20(35)23(38)26(43-14)40-9-4-11(31)16-13(5-9)41-25(22(37)19(16)34)8-1-2-12(10(30)3-8)42-27-24(39)21(36)18(33)15(7-29)44-27/h1-5,14-15,17-18,20-21,23-24,26-33,35-39H,6-7H2/t14-,15-,17-,18-,20+,21+,23-,24-,26-,27-/m1/s1 |
SMILES |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)O)O)OC5C(C(C(C(O5)CO)O)O)O |
Origin of Product |
United States |
Advanced Analytical Methodologies for Quercetin 7,4 Diglucoside
Extraction and Sample Preparation Techniques for Complex Matrices
The initial and most critical step in the analysis of Quercetin (B1663063) 7,4'-diglucoside is its effective extraction from the source material, which is often a plant or food matrix. The goal is to isolate the target compound with high yield and purity, while minimizing the co-extraction of interfering substances.
Conventional solvent extraction remains a fundamental technique for isolating flavonoids. The efficiency of this process is highly dependent on several factors, including solvent polarity, temperature, time, and the solid-to-solvent ratio. mdpi.com The optimization of these parameters is crucial for maximizing the recovery of Quercetin 7,4'-diglucoside.
Research on quercetin and its glycosides has shown that polar solvents are most effective for their extraction. Methanol, in particular, has been identified as a superior solvent for recovering quercetin and its glycosides from plant materials like apple peels. nih.govmdpi.com The optimization process often involves testing various concentrations of aqueous organic solvents. For instance, studies on related compounds have determined optimal conditions such as using 45% aqueous methanol with 1.85 M HCl, refluxed for 2 hours at 84°C, to achieve high recovery rates. jfda-online.com However, it is critical to note that acidification of the extraction solvent can lead to the hydrolysis of glycosides into their aglycone form, which could result in an overestimation of the aglycone and an underestimation of the glycoside. nih.govmdpi.comnih.gov Therefore, careful control of pH is essential when analyzing glycosidic compounds like this compound.
The table below summarizes key parameters optimized in solvent-based extraction studies for quercetin glycosides.
| Parameter | Optimized Condition | Plant Matrix | Outcome |
| Solvent | 80% to 100% (v/v) Methanol | Dehydrated 'Idared' Apple Peels | Highest recovery of quercetin and its glycosides. mdpi.com |
| Solvent-to-Solid Ratio | 50:1 (v:w) | Dehydrated 'Idared' Apple Peels | Optimum condition for ultrasonication-assisted extraction. mdpi.com |
| Temperature | 49.2 °C (Conventional) | Walnut Male Flowers | Optimized for conventional extraction of phenolic compounds. researchgate.net |
| Time | 16 hours (Conventional) | Walnut Male Flowers | Optimized for conventional extraction of phenolic compounds. researchgate.net |
| Solvent Acidity | 0.1% (v/v) or higher HCl | Dehydrated 'Idared' Apple Peels | Led to hydrolysis of quercetin glycosides into quercetin aglycone. nih.govresearchgate.net |
To overcome the limitations of conventional methods, such as long extraction times and high solvent consumption, advanced extraction techniques have been developed. mdpi.com These methods utilize energy sources like microwaves or high pressure and temperature to enhance extraction efficiency.
Microwave-Assisted Extraction (MAE) is a green technology that uses microwave energy to heat the solvent and sample directly, leading to faster extraction times and reduced solvent use. nih.gov MAE has been successfully applied to extract flavonols, including quercetin glycosides, from onion. nih.gov In one study, this compound was identified in onion extracts obtained through an optimized MAE procedure. nih.gov The process can be optimized by adjusting parameters like microwave power, irradiation time, and solvent composition. For example, a maximum yield of quercetin from red onions was achieved using 600 W microwave power for 3 minutes with distilled water as the solvent. nih.gov
Ultrasonication-Assisted Extraction (UAE) , another advanced method, employs acoustic cavitation to disrupt cell walls, enhancing solvent penetration and mass transfer. Studies on apple peels have shown that exposing the sample to 15 minutes of ultrasound in 80-100% methanol provides optimal extraction conditions for quercetin and its glycosides. nih.govnih.govresearchgate.net
The table below presents findings from studies using advanced extraction methods for quercetin-related compounds.
| Method | Key Parameters | Matrix | Target Compound(s) | Key Finding |
| Microwave-Assisted Extraction (MAE) | 600 W power, 3 min time, distilled water | Red Onion | Quercetin | Resulted in 86.10 mg quercetin/gram of extract. nih.gov |
| MAE | 150 W power, 6 min time, 0.1 M NaOH in 70% methanol | Flaxseed Cakes | Herbacetin diglucoside | Demonstrated that MAE is more effective and less time-consuming than conventional methods. mdpi.com |
| Ultrasonication-Assisted Extraction (UAE) | 15 min duration, 80-100% methanol, 1:50 solid-to-solvent ratio | 'Idared' Apple Peels | Quercetin and its glycosides | Provided optimum extraction conditions for the target flavonols. mdpi.comresearchgate.net |
Chromatographic Separation and Purification Approaches
Following extraction, chromatographic techniques are employed to separate this compound from other co-extracted compounds, allowing for its identification and quantification.
High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-High Performance Liquid Chromatography (UPLC), are the most widely used techniques for the analysis of flavonoid glycosides. These methods offer high resolution, sensitivity, and reproducibility. Reversed-phase (RP) columns, such as C18, are typically used for separation.
An UPLC method coupled with electrospray ionization (ESI) and quadrupole time-of-flight mass spectrometry (QTOF MS/MS) has been developed for the sensitive and selective measurement of quercetin metabolites in human plasma. ucdavis.edu Similarly, HPLC and UPLC systems have been used to identify and quantify various quercetin glycosides in different matrices. For instance, this compound was identified in red onion extracts alongside other related compounds like quercetin 3,4'-O-diglucoside and quercetin 4'-O-glucoside. nih.gov UPLC has also been employed to quantify quercetin in various South African medicinal plants after extraction. nih.gov
The mobile phase typically consists of a mixture of an aqueous solvent (often acidified with formic or phosphoric acid to improve peak shape) and an organic solvent like acetonitrile or methanol, run in a gradient elution mode. Detection is commonly performed using a Diode Array Detector (DAD) or a mass spectrometer (MS).
The following table summarizes conditions used in various HPLC/UPLC methods for the analysis of quercetin and its glycosides.
| Technique | Column | Mobile Phase | Detection | Application |
| UPLC-ESI-QTOF MS/MS | Not specified | Not specified | ESI-QTOF MS/MS | Measuring quercetin metabolites in human plasma. ucdavis.edu |
| HPLC | Hypersil ODS (4x125 mm) | 0.5% Orthophosphoric acid in water and Methanol | Not specified | Analysis of isolated Quercetin from Psidium guajava. ijcrt.org |
| RP-HPLC | Not specified | Not specified | Not specified | Quantification of quercetin in Schinus molle extracts. ijcmas.com |
Gas Chromatography (GC) is a powerful separation technique, but it is generally not suitable for the direct analysis of non-volatile and thermally labile compounds like flavonoid glycosides. nih.gov Due to their high molecular weight and polarity, compounds like this compound must undergo a chemical modification process called derivatization prior to GC analysis. mdpi.com
Derivatization increases the volatility and thermal stability of the analytes. mdpi.com The most common method for flavonoids is silylation, where active hydrogens in hydroxyl groups are replaced with a trimethylsilyl (TMS) group. nih.govvup.sk Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. nih.gov This process, however, can be complex, as aggressive reagents may cause the decomposition of the glycosidic bond. vup.sk Therefore, specialized, milder derivatization procedures are required for the analysis of intact glycosides. High-temperature GC (HTGC) combined with mass spectrometry (MS) can then be used to separate and identify the derivatized glycosides. vup.sk
Thin Layer Chromatography (TLC) is a simple, cost-effective, and rapid chromatographic technique often used for the qualitative screening of flavonoids in plant extracts. nih.gov It involves spotting the sample on a plate coated with an adsorbent (stationary phase), such as silica gel, and developing it in a sealed chamber with a suitable solvent system (mobile phase). The separated compounds are visualized under UV light or after spraying with a chromogenic reagent. nih.gov
High-Performance Thin-Layer Chromatography (HPTLC) is an enhanced version of TLC that offers better resolution, sensitivity, and reproducibility, making it suitable for quantitative analysis. researchgate.netpharmascholars.com HPTLC methods have been developed and validated for the quantification of quercetin in various plant extracts. researchgate.netijbcp.comorientjchem.org The method involves densitometric scanning of the plates to measure the absorbance or fluorescence of the separated spots.
The table below provides examples of mobile phases used for the TLC/HPTLC analysis of quercetin and related flavonoids.
| Technique | Stationary Phase | Mobile Phase | Application |
| HPTLC | Silica gel 60 F254 | Toluene: Ethyl acetate: Chloroform: Methanol (2:3:3:2) with formic acid | Quantification of quercetin in Anethum graveolens seeds. researchgate.net |
| HPTLC | Silica gel 60 F254 | Ethyl acetate: Formic acid: Glacial acetic acid: Water (100:11:11:26) | Simultaneous quantification of rutin and quercetin in Anogeissus latifolia. pharmascholars.com |
| TLC | Silica gel G | Ethyl acetate: Formic acid: Glacial acetic acid: Water | Identification of Quercetin from Psidium guajava. ijcrt.org |
| TLC | RP-18 | Tetrahydrofuran/water/formic acid (40+60+6) | Determination of flavonols in onion and shallot cultivars. researchgate.net |
Column Chromatography Techniques (e.g., Sephadex LH-20)
Column chromatography, particularly using Sephadex LH-20, is a widely employed and effective method for the isolation and purification of flavonoids, including this compound, from complex plant extracts. nih.govnih.govresearchgate.net Sephadex LH-20 is a lipophilic, cross-linked dextran gel that separates molecules based on a combination of molecular size exclusion and partition chromatography. prep-hplc.comcytivalifesciences.com Its dual hydrophilic and lipophilic nature allows for versatile applications with a range of solvents. prep-hplc.com
The separation mechanism on Sephadex LH-20 involves the differential partitioning of compounds between the stationary gel phase and the mobile solvent phase. The hydroxypropyl groups on the dextran backbone provide sites for interaction with polar compounds like flavonoid glycosides. The elution of compounds is influenced by the solvent system used; for instance, pure methanol or combinations with water, chloroform, and dichloromethane are commonly used as eluents for flavonoid separation. nih.govresearchgate.net
In a typical application for the isolation of this compound, a crude plant extract is first subjected to preliminary fractionation using techniques like solvent-solvent partitioning. The resulting flavonoid-rich fraction is then loaded onto a Sephadex LH-20 column. The column is subsequently eluted with a suitable solvent or a gradient of solvents. Fractions are collected and monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing the target compound. The fractions containing pure this compound are then pooled and concentrated. This technique has been successfully used to isolate numerous quercetin derivatives from various plant species. nih.govnih.gov
Capillary Zone Electrophoresis (CZE) for Separation and Quantification
Capillary Zone Electrophoresis (CZE) is a powerful analytical technique for the separation and quantification of charged molecules, including flavonoid glycosides like this compound. researchgate.netnih.gov This method offers high resolution, short analysis times, and requires only small sample volumes. The separation in CZE is based on the differential migration of analytes in an electric field within a narrow fused-silica capillary filled with an electrolyte solution.
For the analysis of quercetin glucosides, the separation is influenced by the pH of the background electrolyte, which affects the charge of the phenolic hydroxyl groups on the flavonoid structure. nih.gov At a suitable pH, this compound will exist as an anion and migrate towards the anode. The migration time is dependent on the charge-to-size ratio of the molecule.
A study on the profiling and quantification of quercetin glucosides in onion varieties utilized CZE for their analysis. researchgate.net The method was able to effectively separate quercetin 3,4'-diglucoside and quercetin 4'-monoglucoside. Quantification is achieved by comparing the peak area of the analyte to that of a known standard. CZE provides a rapid and robust procedure for both the qualitative profiling and quantitative determination of this compound in various plant matrices. researchgate.net
Spectroscopic and Spectrometric Elucidation and Quantification
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including complex natural products like this compound. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments provide detailed information about the carbon-hydrogen framework and the connectivity of atoms within the molecule.
The ¹H NMR spectrum of this compound would exhibit signals corresponding to the aromatic protons of the quercetin aglycone and the protons of the two glucose moieties. The chemical shifts and coupling constants of the aromatic protons provide information about the substitution pattern on the A and B rings of the flavonoid skeleton. thermofisher.com The anomeric protons of the glucose units typically appear as doublets at a characteristic downfield region, and their coupling constants can help determine the stereochemistry of the glycosidic linkage (α or β).
The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The chemical shifts of the carbons in the quercetin aglycone and the glucose units can be assigned with the help of 2D NMR experiments. For instance, Heteronuclear Single Quantum Coherence (HSQC) correlates proton signals with their directly attached carbon signals, while Heteronuclear Multiple Bond Correlation (HMBC) reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for determining the points of attachment of the glucose units to the quercetin aglycone.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ in ppm) for Quercetin Aglycone in DMSO-d₆
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 2 | - | 147.1 |
| 3 | - | 135.8 |
| 4 | - | 175.9 |
| 5 | - | 160.8 |
| 6 | 6.18 (d, J=2.0 Hz) | 98.2 |
| 7 | - | 164.0 |
| 8 | 6.40 (d, J=2.0 Hz) | 93.4 |
| 1' | - | 122.1 |
| 2' | 7.67 (d, J=2.2 Hz) | 115.1 |
| 3' | - | 144.8 |
| 4' | - | 147.7 |
| 5' | 6.88 (d, J=8.5 Hz) | 115.7 |
| 6' | 7.53 (dd, J=8.5, 2.2 Hz) | 120.1 |
Note: The chemical shifts for the glycosidic units of this compound would be observed in addition to these signals, and the attachment of the glucose moieties would cause slight shifts in the aglycone signals.
Mass Spectrometry (MS) and Tandem MS (LC-MS/MS, UHPLC-MS/MS, UPLC-TOF-MS/MS) for Structural Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is a highly sensitive analytical technique used for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis. When coupled with liquid chromatography (LC) or ultra-high-performance liquid chromatography (UHPLC), it becomes a powerful tool for the analysis of complex mixtures and the identification of specific compounds like this compound. ucdavis.edu
In the mass spectrum of this compound, the molecular ion peak ([M-H]⁻ in negative ion mode or [M+H]⁺ in positive ion mode) will confirm its molecular weight of 626.5 g/mol . nih.gov Tandem mass spectrometry (MS/MS) is particularly valuable for structural confirmation. In an MS/MS experiment, the molecular ion is isolated and subjected to collision-induced dissociation (CID), which breaks the molecule into smaller fragment ions. The resulting fragmentation pattern is characteristic of the compound's structure.
For this compound, the fragmentation pattern would typically involve the loss of the two glucose units. The loss of a single glucose moiety (162 Da) would result in a fragment ion corresponding to quercetin-monoglucoside. The subsequent loss of the second glucose unit would yield the aglycone, quercetin, with a mass-to-charge ratio (m/z) of 301 in negative ion mode. nih.gov Further fragmentation of the quercetin aglycone can provide additional structural information. The retro-Diels-Alder (RDA) cleavage of the C-ring is a characteristic fragmentation pathway for flavonoids, providing information about the substitution on the A and B rings. researchgate.netmdpi.com
Table 2: Predicted MS/MS Fragmentation of this compound in Negative Ion Mode
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Interpretation |
| 625.14 | 463.09 | 162.05 | Loss of a glucose unit |
| 463.09 | 301.03 | 162.05 | Loss of the second glucose unit to form the quercetin aglycone |
| 301.03 | 178.99 | 122.04 | Fragmentation of the quercetin aglycone |
| 301.03 | 151.00 | 150.03 | Retro-Diels-Alder fragmentation of the quercetin aglycone |
Fourier-Transform Infrared (FTIR) Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would display characteristic absorption bands corresponding to its various functional groups.
The spectrum would be dominated by a broad absorption band in the region of 3600-3200 cm⁻¹, which is characteristic of the O-H stretching vibrations of the numerous hydroxyl groups present in both the quercetin aglycone and the glucose moieties. saspublishers.comugm.ac.id The C=O stretching vibration of the carbonyl group in the C-ring of the flavonoid skeleton would appear as a strong absorption band around 1660-1650 cm⁻¹. saspublishers.comptfarm.pl
Aromatic C=C stretching vibrations from the A and B rings would be observed in the region of 1610-1450 cm⁻¹. ugm.ac.id The C-O stretching vibrations of the ether linkages (glycosidic bonds) and the alcohol groups would be visible in the fingerprint region, typically between 1300 and 1000 cm⁻¹. saspublishers.com The presence of these characteristic bands in the FTIR spectrum can confirm the presence of the key functional groups of this compound.
Table 3: Characteristic FTIR Absorption Bands for Quercetin and its Glycosides
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| 3600-3200 | O-H (phenolic and alcoholic) | Stretching |
| 1660-1650 | C=O (carbonyl) | Stretching |
| 1610-1450 | C=C (aromatic) | Stretching |
| 1300-1000 | C-O (ether and alcohol) | Stretching |
UV-Visible Spectrophotometry
UV-Visible spectrophotometry is a simple and rapid technique used for the quantitative analysis of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. Flavonoids, including this compound, exhibit characteristic UV-visible absorption spectra due to the presence of conjugated aromatic systems.
The UV-visible spectrum of quercetin and its glycosides typically shows two major absorption bands, referred to as Band I and Band II. Band I, which appears at a longer wavelength (typically 350-390 nm), is associated with the cinnamoyl system (B-ring and the C-ring). jchr.orgplantarchives.orgwjpsronline.com Band II, at a shorter wavelength (around 250-270 nm), is attributed to the benzoyl system (A-ring). plantarchives.orgjocpr.com
The position of these absorption maxima can be influenced by the solvent and the substitution pattern on the flavonoid skeleton, including glycosylation. For this compound, the maximum absorption wavelength (λmax) can be used for its quantification. A calibration curve can be constructed by measuring the absorbance of standard solutions of known concentrations at the λmax. This allows for the determination of the concentration of this compound in unknown samples.
Table 4: Typical UV-Visible Absorption Maxima for Quercetin and its Glycosides
| Band | Wavelength Range (nm) | Associated Structural Feature |
| Band I | 350-390 | Cinnamoyl system (B-ring and C-ring) |
| Band II | 250-270 | Benzoyl system (A-ring) |
Application of Surface-Enhanced Raman Spectroscopy (SERS) for Metabolite Fingerprinting
Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive analytical technique that amplifies the Raman signal of molecules adsorbed on or near the surface of metallic nanostructures. This enhancement allows for the detection and identification of trace amounts of analytes, making it an invaluable tool for metabolite fingerprinting. The application of SERS to flavonoids, including quercetin and its derivatives, has demonstrated its potential for elucidating molecular structures and identifying these compounds in complex matrices.
One study utilized ethylenediamine-modified β-cyclodextrin immobilized on aggregated silver nanoparticle-embedded silica nanoparticles as a SERS substrate for the detection of various flavonoids, including quercetin. mdpi.com This method demonstrated the ability to capture and detect flavonoids with high sensitivity. mdpi.com The characteristic SERS bands observed for quercetin in this study are presented in the table below.
Table 1: Characteristic SERS Bands of Quercetin
| Wavenumber (cm⁻¹) | Vibrational Assignment (Tentative) |
|---|---|
| 520 | Ring deformation |
| 715 | C-C-C bending |
| 848 | C-O-C glycosidic bond vibration (in glycosides) |
Data sourced from studies on quercetin and other flavonoids. mdpi.com
The unique spectral fingerprint generated by SERS allows for the differentiation of structurally similar flavonoids. researchgate.net This is particularly relevant for distinguishing between different glycosidic forms of quercetin. The position and intensity of SERS peaks can be influenced by the location of the glycosidic linkages, offering a potential method for identifying specific isomers like this compound. The development of SERS databases containing the spectral fingerprints of a wide range of metabolites is crucial for the advancement of this technique in metabolomics. wjpsronline.com
Multivariate Analysis in Spectroscopic Data for Quantification and Classification
The large and complex datasets generated by spectroscopic techniques like SERS necessitate the use of multivariate analysis methods for data interpretation. These chemometric techniques can extract meaningful information from the spectra, enabling both the quantification and classification of analytes in a sample. mdpi.com
Multivariate analysis encompasses a range of statistical methods that analyze multiple variables simultaneously. In the context of spectroscopic data, these variables are the intensities at each wavenumber. Techniques such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression are commonly employed.
Principal Component Analysis (PCA) is an unsupervised pattern recognition technique used to reduce the dimensionality of the data while retaining the most important information. PCA can be used to visualize the clustering of samples based on their spectral similarities, which can aid in the classification of different flavonoid profiles.
Partial Least Squares (PLS) Regression is a supervised method used to develop calibration models for predicting the concentration of a specific analyte in a sample. tandfonline.com PLS is particularly useful for complex mixtures where the spectral signals of different components may overlap. A PLS model is built using a set of calibration samples with known concentrations of the analyte of interest. The model can then be used to predict the concentration of the analyte in unknown samples based on their spectra.
The performance of a PLS model is evaluated using several parameters, including the coefficient of determination (R²) and the root mean square error of prediction (RMSEP). An R² value close to 1 indicates a strong correlation between the predicted and actual concentrations, while a low RMSEP value signifies a high predictive accuracy.
While specific multivariate analysis models for this compound are not documented, studies on other quercetin glycosides demonstrate the feasibility of this approach. For example, a study on the quantification of quercetin-3-O-glucuronide using HPLC-UVD reported excellent linearity with a correlation coefficient of 1.0000. mdpi.com The table below summarizes the validation parameters from this study, which are indicative of the performance that could be expected when applying similar methods to this compound.
Table 2: Validation Parameters for the Quantification of a Quercetin Glucoside
| Parameter | Value |
|---|---|
| Linearity (R²) | 1.0000 |
| Limit of Detection (LOD) | 0.486 µg/mL |
| Limit of Quantification (LOQ) | 1.472 µg/mL |
Data adapted from a study on Quercetin-3-O-glucuronide. mdpi.com
The combination of advanced spectroscopic techniques like SERS with powerful multivariate analysis methods holds significant promise for the detailed characterization and quantification of specific flavonoid glycosides such as this compound in various biological and pharmaceutical samples.
Metabolic Transformations and Cellular Interactions of Quercetin 7,4 Diglucoside in in Vitro Models
Cellular Uptake Mechanisms of Quercetin (B1663063) Glycosides
The initial step determining the bioavailability of quercetin glycosides is their absorption by intestinal epithelial cells. This process is not one of simple diffusion but involves a complex interplay of specific transport proteins and enzymatic activities that are highly dependent on the chemical structure of the glycoside.
In vitro studies, particularly using the Caco-2 cell line as a model for the human intestinal epithelium, have demonstrated that specific glucose transporters are involved in the uptake of quercetin glycosides. The sodium-dependent glucose transporter 1 (SGLT1), located on the apical membrane of intestinal cells, has been identified as a key player in the active transport of certain flavonoid glucosides into the enterocytes researchgate.netresearchgate.net. This transport is an active process, relying on the sodium gradient maintained by Na+/K+-ATPase nih.gov.
Research has shown that quercetin glucosides like quercetin-4'-β-glucoside can be transported by SGLT1 researchgate.netnih.gov. The involvement of SGLT1 is confirmed by experiments showing that uptake is sodium-dependent and can be inhibited by phloridzin, a known inhibitor of SGLT1 nih.govresearchgate.netnih.gov. For instance, in Caco-2 cells, phloridzin significantly diminished the transport of quercitrin (a quercetin glycoside) from the apical to the basolateral side nih.gov.
The glucose transporter 2 (GLUT2) is primarily found on the basolateral membrane and facilitates the exit of glucose from the cell into circulation nih.gov. However, its role in flavonoid glycoside transport is less clear. Some studies suggest GLUT2 involvement, as the GLUT2 inhibitor phloretin has been shown to reduce the transport of quercetin glycosides in Caco-2 cell models nih.gov. It has been proposed that GLUT2 might be recruited to the apical membrane in the presence of high glucose concentrations, potentially allowing for bulk absorption, though its role in flavonoid transport remains a subject of investigation nih.gov.
Table 1: Transporters Involved in Quercetin Glycoside Uptake in In Vitro Models
| Transporter | Location | Role in Quercetin Glycoside Transport | Inhibitors Used in Studies |
|---|---|---|---|
| SGLT1 | Apical membrane of intestinal cells | Active transport of some quercetin glucosides (e.g., Quercetin-4'-glucoside) into the cell researchgate.netresearchgate.netnih.govnih.gov. | Phloridzin nih.govresearchgate.netnih.gov |
| GLUT2 | Primarily basolateral membrane | Ambiguous role; may be involved in transport. Its inhibitor, phloretin, has shown effects on quercetin glycoside transport nih.gov. | Phloretin nih.gov |
The structure of the sugar moiety (glycosylation pattern) attached to the quercetin aglycone significantly influences the mechanism and efficiency of its uptake. The number, type, and position of the sugar units are determining factors. For instance, monoglucosides like quercetin-4'-glucoside are recognized and transported by SGLT1 researchgate.netnih.gov.
In contrast, more complex glycosides, such as diglucosides or rhamnoglucosides (like rutin), are generally not direct substrates for transporters like SGLT1 tandfonline.com. The presence of a larger sugar structure, as in Quercetin 7,4'-diglucoside, likely prevents its direct transport into the cell. These larger molecules typically require initial hydrolysis of the sugar moieties by extracellular enzymes before the resulting aglycone or monoglucoside can be absorbed tandfonline.com. Studies using cell-free extracts from the human intestine and liver have shown that cytosolic β-glucosidase can hydrolyze quercetin-4'-glucoside but not quercetin 3,4'-O-diglucoside, indicating that the diglycosidic structure prevents intracellular hydrolysis tandfonline.com.
Two primary enzymatic pathways are responsible for the deglycosylation of quercetin glycosides. The first involves Lactase Phlorizin Hydrolase (LPH), a brush-border enzyme of the small intestine exlibrisgroup.comresearchgate.netnih.gov. LPH can hydrolyze a range of flavonoid glycosides, including quercetin-3-glucoside and quercetin-4'-glucoside, at its lactase site exlibrisgroup.comresearchgate.net. This extracellular hydrolysis cleaves the sugar moiety, releasing the quercetin aglycone, which can then be absorbed by the intestinal cells, likely through passive diffusion researchgate.netnih.gov. The ability of LPH to deglycosylate these compounds suggests it plays a significant role in their metabolism and absorption exlibrisgroup.comresearchgate.netnih.gov.
The second pathway involves the uptake of the intact glycoside into the enterocyte, followed by intracellular hydrolysis. This is mediated by a cytosolic β-glucosidase (CBG) researchgate.nettandfonline.comnih.gov. After being transported into the cell via SGLT1, the quercetin glycoside is cleaved by CBG to release the aglycone researchgate.nettandfonline.com. However, CBG has substrate specificity; it can hydrolyze some monoglucosides but not quercetin-3-glucoside or more complex structures like quercetin 3,4′-O-diglucoside tandfonline.com. This implies that for a compound like this compound, hydrolysis by LPH at the brush border is likely the more dominant pathway for initial processing before absorption.
In Vitro Metabolic Fate and Biotransformation
Following uptake into cells, either as an aglycone or a glycoside, quercetin undergoes extensive metabolic transformations, primarily in the enterocytes and subsequently in the liver. These biotransformation processes, known as phase II metabolism, modify the molecule to facilitate its excretion.
As discussed, deglycosylation is a critical step in the metabolism of quercetin glycosides. This process, catalyzed by enzymes like LPH and cytosolic β-glucosidases, results in the formation of the quercetin aglycone tandfonline.comnih.gov. In vitro studies have confirmed that various β-glucosidases can effectively hydrolyze quercetin glucosides lu.seresearchgate.net.
Once the aglycone is present within the cellular system, it becomes the substrate for further metabolic reactions. Interestingly, even conjugated forms of quercetin, such as quercetin glucuronides that are formed during metabolism, can be subject to deglucuronidation by endogenous β-glucuronidase activity within hepatic cells (e.g., HepG2 cells) nih.gov. This intracellular deconjugation can transiently release the free aglycone back into the cellular environment, where it can interact with cellular components before undergoing further metabolism nih.gov.
The liver is a primary site for the phase II metabolism of quercetin. In vitro models using human liver cell lines, such as HepG2, have been instrumental in elucidating these pathways nih.govmonash.edu. After the quercetin aglycone is formed, it undergoes conjugation reactions, primarily glucuronidation and sulfation, which increase its water solubility and facilitate elimination nih.gov.
Studies with HepG2 cells have shown that quercetin glucuronides can be further metabolized. For example, quercetin-7-glucuronide and quercetin-3-glucuronide are subject to two main metabolic pathways:
Methylation: The catechol group of the quercetin glucuronide is methylated, a reaction catalyzed by catechol-O-methyltransferase (COMT) nih.govmonash.edu.
Hydrolysis and Sulfation: The glucuronide is hydrolyzed by intracellular β-glucuronidase to the aglycone, which is then sulfated by sulfotransferases (SULTs) to form conjugates like quercetin-3'-sulfate nih.govmonash.edu.
The balance between these pathways can be influenced by cellular conditions. For instance, inhibiting methylation can shift the metabolism towards sulfation nih.govmonash.edu. A comparison of various in vitro models, including liver and intestinal cell lines and S9 fractions, reveals considerable variation in the types and ratios of quercetin conjugates formed, with the intestine contributing significantly to sulfation wur.nlwur.nl.
Table 2: In Vitro Metabolism of Quercetin Glucuronides in a HepG2 Hepatic Model
| Initial Substrate | Metabolic Pathway | Key Enzyme(s) | Resulting Metabolite(s) | Rate of Formation (nmol/hr/10^6 cells) |
|---|---|---|---|---|
| Quercetin-7-glucuronide | Methylation | COMT | Methylated Quercetin Glucuronide | 2.6 |
| Hydrolysis & Sulfation | β-glucuronidase, SULT | Quercetin-3'-sulfate | 0.42 | |
| Quercetin-3-glucuronide | Methylation | COMT | Methylated Quercetin Glucuronide | 1.9 |
| Hydrolysis & Sulfation | β-glucuronidase, SULT | Quercetin-3'-sulfate | 0.61 |
Data derived from studies on quercetin monoglucuronides over 48 hours nih.govmonash.edu.
Role of Specific Enzymes in Metabolism (e.g., β-glucuronidase, sulfotransferase, catechol-O-methyltransferase)
The metabolic fate of this compound in vitro is governed by a series of enzymatic transformations that alter its structure and bioavailability. While direct metabolic studies on this specific diglucoside are limited, research on related quercetin glycosides provides significant insight into its probable metabolic pathways. The initial and critical step in the metabolism of quercetin glycosides is the hydrolysis of the sugar moieties. In the context of glucosides, this deglycosylation can be carried out by enzymes such as lactase phlorizin hydrolase at the cell's brush border or by cytosolic β-glucosidases after the intact glycoside is transported into the cell researchgate.net. For related glucuronide conjugates of quercetin, hydrolysis is mediated by β-glucuronidase, an enzyme found in various human tissues, including the liver, which effectively deconjugates them to release the quercetin aglycone nih.govscilit.com.
Once the aglycone form (quercetin) is released, it undergoes further phase II metabolism. Two key enzymes involved in this process are catechol-O-methyltransferase (COMT) and sulfotransferases (SULTs) droracle.airesearchgate.netnih.gov.
Catechol-O-methyltransferase (COMT): This enzyme is responsible for the methylation of the catechol group (the 3',4'-dihydroxy structure on the B-ring) of quercetin nih.govdroracle.ai. This methylation is a critical step that affects the biological activity and bioavailability of the compound droracle.ai. Inhibition of COMT has been shown to shift the metabolic pathway towards sulfation nih.govmonash.edu.
Sulfotransferases (SULTs): These enzymes catalyze the transfer of a sulfonate group to the hydroxyl groups of quercetin, leading to the formation of quercetin sulfates nih.govresearchgate.net. In a hepatic cell model using quercetin-7-glucuronide, inhibition of methylation led to an increased formation of quercetin-3'-sulfate, demonstrating the interplay between these enzymatic pathways nih.govmonash.edu.
Therefore, the metabolism of this compound in vitro likely begins with enzymatic removal of its two glucose units, followed by methylation and sulfation of the resulting quercetin aglycone.
Mechanisms of Action in Cellular Models (In Vitro Studies)
In vitro studies have established that this compound possesses significant biological activity, primarily attributed to its ability to modulate cellular pathways associated with oxidative stress and inflammation biosynth.comcymitquimica.com.
Modulation of Oxidative Stress Pathways
The antioxidant effects of this compound and its metabolites are a cornerstone of its mechanism of action, demonstrated through direct free radical scavenging and the regulation of endogenous antioxidant systems biosynth.comcymitquimica.com.
This compound is recognized for its antioxidant properties, which include the ability to directly scavenge free radicals cymitquimica.com. This activity is commonly evaluated using in vitro chemical assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays.
While specific data for this compound is not extensively detailed, a study on the closely related compound Quercetin-3-O-diglucoside-7-O-glucoside demonstrated potent antioxidant activity. The findings from this study are summarized in the table below. tandfonline.comtandfonline.com Other quercetin glycosides, such as Quercetin 7-rhamnoside, have also shown significant scavenging activity in both DPPH and ABTS assays, reinforcing the antioxidant potential of this class of compounds nih.gov. The molecular structure of flavonoids, particularly the number and position of hydroxyl groups, is crucial for their radical scavenging ability nih.gov.
Table 1: Free Radical Scavenging Activity of a Related Quercetin Glycoside Data for Quercetin-3-O-diglucoside-7-O-glucoside
| Assay | Result (EC50) | Reference |
|---|---|---|
| DPPH Radical Scavenging | 245.5 µM | tandfonline.comtandfonline.com |
EC50: The concentration of the compound required to scavenge 50% of the free radicals.
Beyond direct scavenging, this compound influences cellular oxidative balance by modulating intracellular reactive oxygen species (ROS) and the glutathione (GSH) antioxidant system.
Reactive Oxygen Species (ROS): In various cellular models, quercetin and its glycosides have been shown to reduce intracellular ROS levels mdpi.com. For instance, Quercetin-3-O-diglucoside-7-O-glucoside was found to suppress ROS production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells tandfonline.comtandfonline.com. Quercetin demonstrates a dose-dependent capacity to lower basal ROS levels arising from normal cellular metabolism mdpi.com. This reduction in ROS helps protect cells from oxidative damage mdpi.com.
Glutathione (GSH): The interaction of quercetin with the glutathione system is complex. In vitro studies with human aortic endothelial cells revealed that quercetin can cause an initial, transient decrease in intracellular GSH levels nih.govnih.govresearchgate.net. This decline is not due to oxidation into glutathione disulfide (GSSG), but rather to the formation of quercetin-glutathione conjugates that are then exported from the cell nih.govnih.govresearchgate.net. Subsequently, quercetin was observed to upregulate the expression of glutamate-cysteine ligase (GCL), the rate-limiting enzyme in GSH synthesis, leading to the restoration of cellular GSH levels nih.govnih.govresearchgate.net. This process also results in an increased GSH:GSSG ratio, enhancing the cell's antioxidant capacity nih.govnih.govresearchgate.net.
Anti-Inflammatory Mechanisms in Cultured Cells
This compound exerts anti-inflammatory effects by intervening in the molecular signaling cascades that trigger inflammatory responses in cultured cells biosynth.comcymitquimica.com.
A primary anti-inflammatory mechanism of this compound is its ability to interfere with key pro-inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) biosynth.com.
NF-κB Pathway: The NF-κB pathway is central to regulating the expression of many pro-inflammatory genes. Under normal conditions, NF-κB is held inactive in the cytoplasm. Upon stimulation, it translocates to the nucleus to initiate the transcription of inflammatory mediators researchgate.netmdpi.com. In vitro studies have shown that quercetin can inhibit NF-κB activation researchgate.netnih.govnih.gov. It achieves this by preventing the degradation of the inhibitory IκB protein, thereby blocking the nuclear translocation of NF-κB and suppressing the expression and secretion of inflammatory mediators in cells stimulated with agents like LPS researchgate.netresearchgate.net.
MAPK Pathway: The MAPK family—which includes extracellular signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK)—plays a crucial role in cellular responses to inflammatory stimuli. Quercetin has been demonstrated to strongly inhibit the activation of ERK and p38 MAP kinases in LPS-stimulated macrophages researchgate.netnih.gov. By blocking the phosphorylation of these kinases, quercetin effectively downregulates the signaling cascade that leads to the production of inflammatory cytokines researchgate.netnih.govnih.gov.
Table 2: Summary of Effects on Inflammatory Pathways
| Pathway | Key Proteins Targeted | Observed Effect in Vitro | Reference |
|---|---|---|---|
| NF-κB | IκB, p65 | Inhibition of IκB degradation and p65 phosphorylation, preventing nuclear translocation. | researchgate.netresearchgate.net |
| MAPK | ERK, p38, JNK | Reduced phosphorylation (activation) of kinases. | researchgate.netnih.govnih.gov |
Suppression of Pro-Inflammatory Cytokine and Mediator Production (e.g., NO, IL-6)
The anti-inflammatory properties of quercetin and its glycosides are significantly attributed to their ability to modulate the production of pro-inflammatory molecules. While research specifically isolating this compound is limited, studies on related quercetin glycosides and the aglycone itself provide substantial insight into these mechanisms.
A quercetin glycoside identified as Quercetin-3-O-diglucoside-7-O-glucoside demonstrated the capacity to suppress both nitric oxide (NO) and Interleukin-6 (IL-6) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells tandfonline.com. This indicates that quercetin molecules with multiple glucose attachments retain significant anti-inflammatory activity.
The aglycone, quercetin, has been extensively studied and shows potent inhibitory effects on pro-inflammatory mediators. In vitro studies have demonstrated that quercetin can significantly inhibit IL-4-induced NO production in human nasal epithelial cells by suppressing STAT6 activation and iNOS mRNA expression nih.gov. Similarly, it abrogates the LPS-induced increase of IL-6 secretion, intracellular IL-6 levels, and IL-6 mRNA expression in human neutrophils nih.govresearchgate.netustc.edu.cn. This suggests that quercetin exerts its anti-inflammatory effects by negatively modulating the expression and production of key pro-inflammatory factors nih.govresearchgate.net. The mechanisms often involve interfering with critical signaling pathways that lead to the expression of pro-inflammatory cytokines biosynth.com. Quercetin has been shown to reduce the secretion of inflammatory cytokines from mature myeloid and plasmacytoid dendritic cells, further highlighting its immunomodulating potential mdpi.com.
Inhibition of Enzymes (e.g., lipoxygenase, hyaluronidase)
This compound's biological activity is also linked to its ability to inhibit various enzymes involved in the inflammatory process.
Lipoxygenase: This enzyme is involved in the biosynthesis of leukotrienes, which are pro-inflammatory mediators. Research on a related compound, Quercetin-3-O-diglucoside-7-O-glucoside, isolated from fenugreek leaves, showed potent inhibition of lipoxygenase tandfonline.com. Studies on quercetin monoglucosides have also demonstrated their capability to inhibit 15-lipoxygenase (15-LOX)-induced lipid peroxidation in a concentration-dependent manner, indicating that the glycosidic form is active nih.gov. The aglycone, quercetin, is recognized as a potent, competitive inhibitor of lipoxygenase nih.govscispace.com. It can modulate the lipoxygenase reaction in a complex manner, including prolonging the initial lag period and causing a time-dependent inactivation of the enzyme scispace.comuni-luebeck.de.
Table 1: Inhibition of Lipoxygenase by Quercetin Glycosides
| Compound | Model System | Inhibition | Source |
|---|---|---|---|
| Quercetin-3-O-diglucoside-7-O-glucoside | Enzyme Assay | 75.3 ± 1.6% at 10 mM | tandfonline.com |
| Quercetin 3-O-β-glucopyranoside (Q3G) | Rabbit reticulocyte 15-LOX | IC50: 0.3-0.5 µM | nih.gov |
| Quercetin 7-O-β-glucopyranoside (Q7G) | Rabbit reticulocyte 15-LOX | IC50: 0.3-0.5 µM | nih.gov |
| Quercetin 4'-O-β-glucopyranoside (Q4'G) | Rabbit reticulocyte 15-LOX | IC50: 1.2 µM | nih.gov |
Hyaluronidase: This enzyme degrades hyaluronic acid, a major component of the extracellular matrix, and its inhibition is a target for anti-inflammatory therapies. Quercetin-3-O-diglucoside-7-O-glucoside was found to have a notable inhibitory effect on hyaluronidase tandfonline.com. Generally, the aglycone form of flavonoids tends to be a more potent inhibitor than its corresponding glycosides nih.govnih.gov. The presence of the sugar moiety can create steric hindrance, potentially limiting the molecule's access to the enzyme's active site nih.gov. The structural features of the flavonoid aglycone, such as a double bond between carbons 2 and 3 and specific hydroxyl group placements, are crucial for potent inhibitory activity nih.gov.
Table 2: Inhibition of Hyaluronidase by a Quercetin Glycoside
| Compound | Model System | Inhibition | Source |
|---|---|---|---|
| Quercetin-3-O-diglucoside-7-O-glucoside | Enzyme Assay | 67.4 ± 4.0% at 2 mM | tandfonline.com |
Interaction with Cellular Signaling Cascades
The biological effects of this compound are mediated through its interaction with various intracellular signaling pathways. While direct studies on this specific diglucoside are not extensively detailed, the compound is known to modulate cellular pathways related to inflammation and oxidative stress, including the NF-κB and MAPK pathways biosynth.com. Research on the aglycone, quercetin, provides a deeper understanding of these interactions.
Quercetin has been shown to interfere with multiple signaling cascades:
NF-κB and ERK Pathways: In human lung fibroblasts, quercetin can decrease the secretion of the pro-inflammatory cytokine IL-6 by inhibiting the NF-κB and ERK pathways nih.gov.
STAT3 Pathway: Quercetin is capable of blocking IL-6-induced STAT3 (signal transducer and activator of transcription 3) activation in human bronchial epithelial cells, which is a critical pathway in inflammation and cell proliferation nih.gov.
PI3K/Akt/mTOR and MAPK Pathways: In various cancer cell models, quercetin has been observed to inhibit key cell survival and proliferation pathways, including the PI3K/Akt/mTOR and MAPK signaling cascades nih.govnih.gov.
Apoptotic Pathways: Quercetin can induce apoptosis (programmed cell death) in cancer cells by activating both intrinsic and extrinsic pathways, which involves the upregulation of caspases and pro-apoptotic genes nih.gov.
After oral administration, quercetin is rapidly metabolized into glucuronide and sulfate conjugates, and it is these forms that are present in plasma and tissues nih.gov. These metabolites may elicit their effects by binding to cellular receptors, such as the 67-kDa laminin receptor, to initiate signaling cascades that lead to neuroprotective or other biological effects nih.gov. This suggests that the biological activities observed in vitro are likely initiated by both the aglycone and its various conjugated metabolites interacting with cellular signaling components.
Biotechnological and Enzymatic Synthesis of Quercetin 7,4 Diglucoside
Limitations of Traditional Extraction Methods for Scalability
Traditional methods for obtaining flavonoid glycosides like Quercetin (B1663063) 7,4'-diglucoside primarily involve extraction from plant sources. However, these methods present several significant challenges that limit their scalability and efficiency. The concentration of specific glycosides in plants can be low and highly variable, depending on factors such as plant species, growing conditions, and harvest time. This variability makes it difficult to ensure a consistent and reliable supply for large-scale production.
Biocatalytic Approaches for Glycosylation
Biocatalytic methods, utilizing enzymes and engineered microorganisms, offer a promising alternative to traditional extraction. These approaches provide a high degree of specificity and efficiency in the glycosylation of flavonoids, enabling the targeted synthesis of desired glycosides like Quercetin 7,4'-diglucoside.
Engineered microorganisms, particularly the bacterium Escherichia coli and the yeast Saccharomyces cerevisiae, have been successfully employed as whole-cell biocatalysts for the production of various quercetin glycosides. researchgate.netresearchgate.net These microbial platforms can be genetically modified to express specific glycosyltransferases, the enzymes responsible for attaching sugar moieties to the quercetin backbone. The use of engineered microbes offers several advantages, including the potential for high production titers, the use of renewable feedstocks, and a more controlled and reproducible manufacturing process. researchgate.netresearchgate.net
While numerous studies have demonstrated the successful synthesis of quercetin monoglucosides and other diglucoside isomers in engineered E. coli and S. cerevisiae, specific research detailing the production of this compound using these platforms is not extensively documented in publicly available literature. However, the existing research on related compounds provides a strong foundation for the future development of microbial strains specifically engineered for the synthesis of this particular diglucoside.
The regioselectivity of glycosylation, which determines the specific position on the quercetin molecule where the sugar is attached, is controlled by the choice of glycosyltransferase (UGT). Several UGTs have been identified and characterized for their ability to glycosylate flavonoids.
For instance, UGT78D2 from Arabidopsis thaliana is known to catalyze the transfer of glucose to the 3-hydroxyl group of quercetin. nih.gov UGT73G1, on the other hand, has been shown to be involved in the synthesis of quercetin-3,4'-O-diglucoside. nih.govacs.org The role of AtUGT89C1 in quercetin glycosylation has also been investigated, often in combination with other UGTs to produce various glycosides.
It is important to note that while these enzymes have been extensively studied for the synthesis of other quercetin glucosides, their specific application and efficiency in catalyzing the formation of the 7,4'-diglucoside bond have not been clearly established in the available scientific literature. Further research is needed to identify and characterize glycosyltransferases with the precise regioselectivity required for the efficient synthesis of this compound.
While one-pot multi-enzyme systems have been successfully applied to the synthesis of other quercetin diglucosides, such as quercetin-3,4'-O-diglucoside, their specific application for the production of this compound is not well-documented. nih.govacs.org The development of such a system would require the identification of a set of enzymes with the appropriate specificities and compatibilities to work efficiently in a single pot.
The efficiency of enzymatic glycosylation is highly dependent on the reaction conditions. Key parameters that need to be optimized include temperature, pH, the concentrations of the sugar donor (e.g., UDP-glucose) and the sugar acceptor (quercetin or a quercetin monoglucoside), and the presence of co-solvents to improve the solubility of quercetin.
For example, in the synthesis of quercetin glucosides using engineered E. coli, temperature has been shown to influence the regioselectivity of the glycosylation. nih.gov The optimal pH and the concentration of metal ions can also significantly impact the activity of glycosyltransferases. While general principles of enzyme optimization apply, the specific optimal conditions for the synthesis of this compound would need to be determined empirically through systematic studies.
Table 1: Key Parameters for Optimization of Enzymatic Glycosylation
| Parameter | Description | Potential Impact |
| Temperature | The operational temperature of the enzymatic reaction. | Affects enzyme activity, stability, and potentially regioselectivity. |
| pH | The acidity or alkalinity of the reaction medium. | Influences the ionization state of the enzyme and substrates, impacting catalytic efficiency. |
| Sugar Donor Concentration | The concentration of the activated sugar molecule (e.g., UDP-glucose). | Can be a limiting factor for the reaction rate. |
| Sugar Acceptor Concentration | The concentration of the quercetin aglycone or monoglucoside. | High concentrations can lead to substrate inhibition. |
| Co-solvents | Organic solvents added to the reaction mixture. | Can improve the solubility of hydrophobic substrates like quercetin. |
| Metal Ions | Divalent cations that can act as cofactors for some enzymes. | May be required for optimal enzyme activity. |
Structural Modifications and Derivative Synthesis
Biotechnological and enzymatic methods not only offer a means for the production of naturally occurring glycosides but also open up possibilities for the synthesis of novel derivatives with potentially enhanced properties. Through the use of different glycosyltransferases and sugar donors, a wide variety of sugar moieties can be attached to the quercetin backbone, leading to a diverse range of new compounds. nih.gov
Furthermore, once this compound is produced, it can serve as a scaffold for further structural modifications. Enzymatic or chemical methods could be employed to introduce other functional groups, such as acyl or methyl groups, to the sugar or quercetin moieties. These modifications can influence the compound's physicochemical properties, such as its solubility and stability, as well as its biological activities. The synthesis and evaluation of such derivatives are an active area of research aimed at developing new and improved flavonoid-based compounds. nih.govchalmers.se
Regioselective Glycosylation
The synthesis of this compound via enzymatic methods is a targeted process that leverages the specificity of certain enzymes to attach glucose molecules at the 7 and 4' positions of the quercetin backbone. While direct, one-pot enzymatic synthesis of this compound is not extensively documented in publicly available research, the principles of regioselective glycosylation of flavonoids suggest a plausible two-step or co-expression enzymatic pathway.
The production of other quercetin diglycosides has been successfully demonstrated, providing a framework for the potential synthesis of the 7,4'-diglucoside. For instance, the synthesis of quercetin-3,4'-O-diglucoside has been achieved using a two-step continuous glycosylation of quercetin. researchgate.net This process utilized a mutant of UGT78D2 from Arabidopsis thaliana for the first glycosylation step and a mutant of UGT73G1 from Allium cepa for the second. researchgate.net Such a strategy could be adapted for the synthesis of this compound by selecting enzymes with the desired regioselectivity.
A stepwise approach is often employed for the synthesis of bisglycosides to control the glycosylation pattern. jmb.or.kr This involves the initial production of a monoglycoside, followed by a second glycosylation step. For the synthesis of this compound, this would likely involve the enzymatic glucosylation of quercetin to form quercetin-7-O-glucoside, followed by the specific glucosylation of the 4'-hydroxyl group. The production of quercetin-7-O-β-D-glucoside has been demonstrated in Escherichia coli expressing a novel glycosyltransferase (BbGT) from Beauveria bassiana. nih.gov This engineered strain was capable of producing the 7-O-glucoside as the major product. nih.gov
Subsequent 4'-O-glucosylation would require a glycosyltransferase with strict regioselectivity for the 4'-position of a quercetin-7-O-glucoside intermediate. While enzymes with 4'-O-glucosylation activity on flavonoids are known, their specific activity on a 7-O-glucosylated quercetin substrate would need to be empirically determined. The following table summarizes research on the synthesis of related quercetin glucosides, which could inform the development of a process for this compound.
| Acceptor Molecule | Enzyme(s) | Host Organism | Product(s) | Yield/Titer | Reference |
| Quercetin | UGT78D2_F378S, UGT73G1_V371A | E. coli | Quercetin-3,4'-O-diglucoside | 4.4 ± 0.03 g/L | researchgate.net |
| Quercetin | BbGT | E. coli | Quercetin-7-O-β-D-glucoside | 0.34 ± 0.02 mM | nih.gov |
| Quercetin 3-O-glucuronic acid | AtUGT89C1, Rhamnose synthase | E. coli | Quercetin 3-O-glucuronic acid 7-O-rhamnoside | 44.8 mg/L | jmb.or.krnih.gov |
| Quercetin 3-O-arabinose | AtUGT89C1, Rhamnose synthase | E. coli | Quercetin 3-O-arabinose 7-O-rhamnoside | 45.1 mg/L | jmb.or.krnih.gov |
Other Enzymatic Transformations (e.g., methylation, hydroxylation, sulfation)
Currently, there is a lack of specific scientific literature detailing the enzymatic methylation, hydroxylation, or sulfation of this compound. Research in these areas has predominantly focused on the quercetin aglycone or its monoglucosides. These transformations are significant as they can alter the biological activity and physicochemical properties of the parent compound. The principles of these enzymatic modifications on the quercetin molecule are briefly outlined below, though it is important to note that these have not been specifically applied to this compound in the available literature.
Methylation: Enzymatic methylation of flavonoids is typically catalyzed by O-methyltransferases (OMTs), which transfer a methyl group from a donor like S-adenosyl-L-methionine to a hydroxyl group on the flavonoid. This modification can affect the solubility and bioavailability of the compound.
Hydroxylation: The introduction of additional hydroxyl groups onto the flavonoid backbone is carried out by hydroxylases, often cytochrome P450 monooxygenases. This can influence the antioxidant potential and biological activity of the molecule.
Sulfation: Sulfotransferases (SULTs) are enzymes that catalyze the transfer of a sulfonate group from a donor, such as 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to a hydroxyl group of the substrate. Sulfation generally increases the water solubility and can play a role in the detoxification and excretion of compounds.
Further research is required to explore the potential for these enzymatic modifications on this compound and to understand how such alterations would impact its properties.
Quercetin 7,4 Diglucoside in Plant Physiology and Stress Responses
Role of Quercetin (B1663063) Glycosides in Plant Development
Flavonoids, including quercetin and its glycosides, are significant regulators of plant growth and development. nih.gov They influence key life cycle stages, ensuring the successful propagation and health of the plant.
Seed Germination: The germination phase is a critical and vulnerable stage in a plant's life. Quercetin has been identified as an effective agent in promoting seed germination, particularly under conditions of osmotic stress. researchgate.netnih.gov Studies have shown that the application of quercetin can alleviate the inhibitory effects of stress factors like mannitol, leading to improved germination rates and enhanced seed vigor. nih.gov By mitigating oxidative damage during this stage, quercetin and its related glycosides can support successful seedling establishment. researchgate.netdntb.gov.ua
Pollen Growth: The viability and germination of pollen are essential for plant reproduction. Flavonols, especially quercetin, are crucial for pollen vitality, germination, and tube development in numerous plant species. researchgate.net Research indicates that quercetin facilitates pollen growth, a process vital for successful pollination and subsequent seed production. nih.govresearchgate.net In vitro studies on kiwifruit pollen demonstrated that while the aglycone quercetin could be inhibitory at certain concentrations, its glycoside, rutin, promoted pollen tube elongation, highlighting the differential roles of flavonoid forms. nih.gov
Photosynthesis: The photosynthetic apparatus is sensitive to environmental stress, which can lead to reduced plant productivity. Quercetin and its derivatives play a protective role in photosynthesis. nih.gov Under stressful conditions such as salinity, the application of quercetin has been shown to help maintain higher levels of photosynthetic pigments. mdpi.comresearchgate.net It protects the photosynthetic machinery from reactive oxygen species (ROS), thereby helping to sustain plant growth and biomass production even under adverse conditions. nih.gov
Contribution to Plant Antioxidant Machinery
One of the most well-documented roles of quercetin and its glycosides is their powerful antioxidant activity. nih.govmdpi.com Plants produce ROS as byproducts of metabolic processes and in response to stress. While ROS have roles in signaling, their overaccumulation leads to oxidative damage. mdpi.com
Quercetin glycosides contribute to the plant's antioxidant defense system through several mechanisms. Their chemical structure, featuring multiple hydroxyl groups, allows them to effectively scavenge free radicals. mdpi.com They directly neutralize harmful ROS, reducing oxidative damage to cellular components like lipids, proteins, and DNA. nih.gov
Table 1: Effects of Quercetin on Plant Antioxidant Systems Under Stress
| Plant Species | Stress Condition | Observed Effect on Antioxidant System | Reference |
|---|---|---|---|
| Tomato (Solanum lycopersicum) | Salinity | Strengthened enzymatic and non-enzymatic antioxidants; increased glutathione S-transferase activity. | mdpi.comresearchgate.net |
| Chinese Flowering Cabbage (Brassica rapa) | Salinity | Increased activity of antioxidant enzymes including SOD, CAT, and POD. | mdpi.com |
| Wheat (Triticum aestivum) | Salinity | Application of a quercetin-copper complex led to a decrease in antioxidant enzyme activity, suggesting lower ROS production due to quercetin's scavenging properties. | nih.gov |
| Soybean (Glycine max) | Lanthanum | Flavonoids, including quercetin glycosides, demonstrated potential for scavenging O2•− and •OH radicals. | nih.gov |
Mechanism of Plant Tolerance to Biotic and Abiotic Stresses
Quercetin 7,4'-diglucoside and related flavonoids are pivotal in enhancing plant resilience against a variety of environmental stressors. nih.gov Their protective functions are multifaceted, involving biochemical and physiological adjustments that allow plants to withstand and adapt to challenging conditions. researchgate.net
Table 2: Research Findings on Quercetin-Mediated Salt Stress Tolerance
| Plant Studied | Quercetin Application | Key Findings | Reference |
|---|---|---|---|
| Tomato (Solanum lycopersicum) | 15 µM and 25 µM | Reduced Na+ content, lowered Na+/K+ ratio, decreased H2O2 and MDA content, improved growth and biomass. | researchgate.net |
| Chinese Flowering Cabbage | 50, 100, and 150 µM | Increased shoot and root length, enhanced biomass accumulation, and activated antioxidant machinery under 250 mM NaCl stress. | nih.gov |
| Wheat (Triticum aestivum) | Quercetin-copper complex | Improved photosynthesis process and provided protection against oxidative stress. | nih.gov |
Heavy Metal Stress: Heavy metals in soil and water are toxic to plants, inhibiting growth and causing cellular damage, partly through the induction of oxidative stress. nih.govmdpi.com Flavonoids like quercetin contribute to heavy metal tolerance through two primary mechanisms. sinica.edu.tw Firstly, they can act as chelators, binding to metal ions to sequester them and reduce their bioavailability and toxicity. mdpi.comresearchgate.net Secondly, their antioxidant capacity is vital for scavenging the ROS produced in response to heavy metal exposure, thus alleviating oxidative stress. sinica.edu.tw Studies on Arabidopsis thaliana have shown that exogenous application of quercetin can rescue growth defects caused by zinc (Zn) and cadmium (Cd) toxicity, demonstrating its protective role. researchgate.netsemanticscholar.org
UV Radiation Stress: Ultraviolet (UV) radiation, particularly UV-B, is a significant environmental stressor that can damage DNA and other cellular components. nih.gov Plants have evolved mechanisms to protect themselves, and the accumulation of flavonoids is a key strategy. japsonline.com In response to UV exposure, plants often increase the biosynthesis of quercetin and its glycosides in their epidermal tissues. japsonline.comwisc.edu These compounds act as a natural sunscreen by directly absorbing UV radiation, thereby shielding the more sensitive tissues below. japsonline.comfrontiersin.org The energy absorbed can be dissipated harmlessly. japsonline.com Furthermore, these flavonoids also function as antioxidants to quench the ROS generated by UV stress, providing a second layer of defense. wisc.edumdpi.com
Involvement in Plant Signaling Pathways
Beyond their direct protective roles, quercetin and its glycosides function as important signaling molecules that regulate various aspects of plant life. nih.govresearchgate.net They are involved in the complex networks that control plant development and responses to environmental cues.
Flavonoids can modulate the transport of auxin, a critical plant hormone that governs numerous developmental processes. researchgate.net This interaction allows them to influence plant architecture, growth, and reproductive development.
In the context of stress, ROS produced under adverse conditions act as secondary messengers in signaling cascades. researchgate.net By modulating the levels of ROS through their antioxidant activity, quercetin glycosides can influence these stress-related signaling pathways. researchgate.net They can interfere with signaling cascades such as the MAPK pathway to help regulate the plant's defense system and maintain oxidative balance. biosynth.com This regulatory function underscores their role not just as protectors, but as active participants in the plant's communication network, enabling adaptation and survival in a changing environment. nih.govresearchgate.net
Future Directions in Quercetin 7,4 Diglucoside Research
Elucidation of Comprehensive Integrative Mechanisms
Current understanding points to the ability of Quercetin (B1663063) 7,4'-diglucoside to modulate cellular pathways associated with oxidative stress and inflammation. biosynth.com Its mode of action is primarily linked to its capacity for scavenging free radicals and reducing the expression of pro-inflammatory cytokines by interfering with signaling pathways like NF-κB and MAPK. biosynth.comresearchgate.net However, a comprehensive, integrative view of its mechanisms is still lacking. nih.gov
Future research must move beyond isolated pathway analysis to a more holistic, systems-biology approach. This involves elucidating how the compound's interactions with one pathway influence others and understanding the complete network of its effects. Key research questions will include:
How does the metabolism of Quercetin 7,4'-diglucoside, from intestinal absorption to enzymatic modification in the liver, affect its interaction with downstream targets? nih.govnii.ac.jp
What are the primary and secondary molecular targets, and how does binding to these targets initiate a cascade of cellular events?
How do the compound's antioxidant activities integrate with its ability to modulate gene expression and protein activity? nih.gov
Investigating these complex interactions will provide a more complete picture of the compound's physiological role and is crucial for identifying its most promising therapeutic applications. biosynth.com
Advanced Structural-Activity Relationship Studies for Glycosylated Flavonoids
The biological activity of flavonoids is highly dependent on their structure, including the number and position of hydroxyl groups and the nature and location of attached sugar moieties (glycosides). nih.govrsc.org For glycosylated flavonoids like this compound, the two glucosyl groups at the 7 and 4' positions are critical determinants of its properties.
Advanced Structure-Activity Relationship (SAR) studies are needed to precisely map how these glycosidic bonds influence bioactivity. General studies on quercetin glycosides have shown that modification at the 3-hydroxyl group can reduce antioxidant activity, suggesting that the free 3-OH group in this compound is important. nih.gov Future SAR research should focus on:
Comparative Analysis: Systematically comparing the activity of this compound with its aglycone (quercetin), monoglucosides (e.g., quercetin-7-glucoside and quercetin-4'-glucoside), and other diglucoside isomers.
Computational Modeling: Utilizing molecular docking and simulation to predict how the diglucoside structure interacts with specific enzymes and cellular receptors. rsc.org
Influence on Physicochemical Properties: Quantifying how the two glucose units affect properties such as water solubility, membrane permeability, and stability, which in turn influence bioavailability.
These studies will be instrumental in designing novel flavonoid derivatives with enhanced efficacy and targeted actions. nih.gov
Novel Biocatalytic Pathways for Sustainable Production
Chemical synthesis of specific flavonoid glycosides is often complex and inefficient. Biocatalysis, using enzymes or whole-cell microbial systems, offers a promising alternative for sustainable and specific production. Research has demonstrated the feasibility of producing other quercetin diglucosides, such as quercetin-3,4′-O-diglucoside, using enzymatic systems. For instance, the enzyme UGT73G1 from onions, combined with sucrose (B13894) synthase, has been used to synthesize this related compound. researchgate.net
Future efforts in this area should aim to develop biocatalytic pathways specifically for this compound. This will involve:
Enzyme Discovery and Engineering: Identifying and isolating specific glycosyltransferases (GTs) that can attach glucose moieties to the 7 and 4' positions of the quercetin backbone. This may involve screening novel microbial sources or engineering known GTs to alter their specificity.
Metabolic Engineering: Developing microbial hosts, such as E. coli or yeast, that are engineered to produce the necessary enzymes and precursor molecules (quercetin and UDP-glucose) for efficient synthesis. nih.gov
Process Optimization: Optimizing reaction conditions such as temperature, pH, and substrate concentrations to maximize the yield and purity of the final product. researchgate.net
The development of such "green" synthesis methods is essential for producing this compound on a scale sufficient for extensive research and potential commercial applications.
Exploration of Undiscovered Plant Sources and Cultivar Development
While this compound has been identified in Rhodomyrtus tomentosa and Allium victorialis, the full extent of its natural distribution is likely much broader. nih.gov A systematic exploration of the plant kingdom is a critical future direction. This involves:
Phytochemical Screening: Analyzing a wide range of plant species, particularly those within the Allium and Myrtaceae families, as well as plants used in traditional medicine, to identify new, rich sources of the compound.
Genetic Analysis: Once promising plant sources are identified, transcriptomic and metabolomic analyses can elucidate the specific biosynthetic pathways and regulatory genes responsible for the production of this compound. frontiersin.org
Following the identification of high-content sources, agricultural research can focus on cultivar development. This involves using conventional breeding techniques or modern genetic approaches to develop plant varieties that consistently produce high yields of this compound. nih.govnih.gov Studies on other crops, like flaxseed and grapes, have shown that flavonoid content can vary significantly between cultivars and can be a target for breeding programs. umsystem.eduresearchgate.net Establishing such high-yielding cultivars is a vital step for ensuring a stable and economical supply of the compound for future applications.
Q & A
Q. What extraction methods optimize yields of Quercetin 7,4'-diglucoside from plant sources?
Methodological Answer: Solvent polarity significantly impacts extraction efficiency. In comparative studies, 70% methanol yields the highest recovery (8.5 mg/g DW), followed by 70% ethanol (6.0 mg/g DW) and deionized water (2.9 mg/g DW). Deep eutectic solvents (DES) with acetic acid as a hydrogen bond donor (HBD) achieved modest yields (1.4 mg/g DW), suggesting solvent polarity and matrix interactions are critical . Acid hydrolysis (6 M HCl) is recommended post-extraction to isolate aglycone forms for identification .
Q. How is this compound quantified in plant matrices?
Methodological Answer: Reverse-phase HPLC coupled with UV detection (λ = 370 nm) is standard. Acid hydrolysis (6 M HCl) converts glycosides to aglycones for spectral matching. Quantification against quercetin standards is validated with linearity (R² = 0.9998) and quality coefficient (QC = 1.7%) . Co-elution challenges with isomers (e.g., quercetin-3,4'-diglucoside) require tandem MS or nuclear magnetic resonance (NMR) for unambiguous identification .
Q. Which plant species are primary sources of this compound?
Methodological Answer: Allium species, particularly Allium cepa (onion) and Allium × cornutum (shallot), are rich sources. Distribution varies within tissues; onion skins and shallot bulbs show higher concentrations than inner layers. Environmental factors (e.g., harvest year) and genetic variation (e.g., A. cepa Aggregatum SH type) significantly influence content .
Advanced Research Questions
Q. What molecular mechanisms underlie this compound’s lipid-lowering activity?
Methodological Answer: In silico docking studies reveal strong binding affinity (∆G = -11.4 kcal/mol) with HMG-CoA reductase, exceeding simvastatin’s affinity (∆G = -8.5 kcal/mol). Key interactions include hydrogen bonding with residues Arg 4, Lys 5, and Ser 284, and van der Waals contacts with Leu 282/286. This suggests competitive inhibition of cholesterol biosynthesis . In vitro validation via enzyme inhibition assays (e.g., NADPH consumption rates) is recommended .
Q. How does this compound modulate oxidative stress in biological systems?
Methodological Answer: The compound enhances antioxidant enzyme activity (e.g., superoxide dismutase, catalase) by scavenging free radicals via hydroxyl groups at positions 7 and 4'. In onion extracts, synergistic effects with quercetin 3,4'-diglucoside amplify ROS reduction. Dose-dependent assays (e.g., DPPH/ABTS radical scavenging) confirm EC₅₀ values comparable to ascorbic acid .
Q. What pharmacokinetic and toxicity challenges limit its therapeutic potential?
Methodological Answer: ADMET predictions indicate mutagenic risk (Ames test positive) due to bacterial DNA intercalation, raising concerns for long-term use . Low bioavailability (<10% in rodent models) is attributed to poor intestinal absorption and rapid glucuronidation. Nanoencapsulation (e.g., liposomes) improves stability and cellular uptake in preclinical trials .
Q. How do environmental and genetic factors influence its accumulation in Allium species?
Methodological Answer: Field trials show harvest year impacts flavonoid synthesis; A.×proliferum from 2019 had 2× higher this compound than 2018 harvests. Genetic markers (e.g., MYB transcription factors) correlate with biosynthesis pathways. Metabolomic profiling (LC-MS/MS) and GWAS identify loci regulating UDP-glycosyltransferase activity .
Data Contradictions and Resolution
- Extraction Efficiency : While methanol outperforms ethanol in , other studies report ethanol’s superiority due to reduced co-extraction of polar impurities. Resolution requires matrix-specific optimization (e.g., Soxhlet vs. ultrasound-assisted extraction) .
- Antiviral vs. Anticholesterol Targets : Stronger binding to HMG-CoA reductase (∆G = -11.4 kcal/mol) vs. SARS-CoV-2 PLpro (∆G = -8.5 kcal/mol) suggests prioritization of lipid-lowering applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
